

Efficacy comparison of [4-(Morpholinomethyl)phenyl]methanol derivatives in biological assays

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	[4-(Morpholinomethyl)phenyl]methanol
Cat. No.:	B1273741

[Get Quote](#)

A Comparative Analysis of [4-(Morpholinomethyl)phenyl]methanol Derivatives in Anticancer and Antifungal Assays

For researchers and professionals in drug discovery and development, this guide provides a comparative overview of the biological efficacy of various derivatives of **[4-(Morpholinomethyl)phenyl]methanol**. The data presented herein is compiled from recent studies, offering insights into their potential as therapeutic agents.

This guide focuses on two key areas of activity: anticancer efficacy through the inhibition of Focal Adhesion Kinase (FAK) and antifungal activity. The derivatives discussed incorporate the **[4-(Morpholinomethyl)phenyl]methanol** moiety, a structural component that appears to contribute to their biological activity.

Anticancer Activity: FAK Inhibition

A recent study explored a series of 2,4-dianilinopyrimidine derivatives featuring a 4-(morpholinomethyl)phenyl group. These compounds were evaluated for their ability to inhibit Focal Adhesion Kinase (FAK), a protein implicated in cancer development and progression.[\[1\]](#) The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. Additionally, the

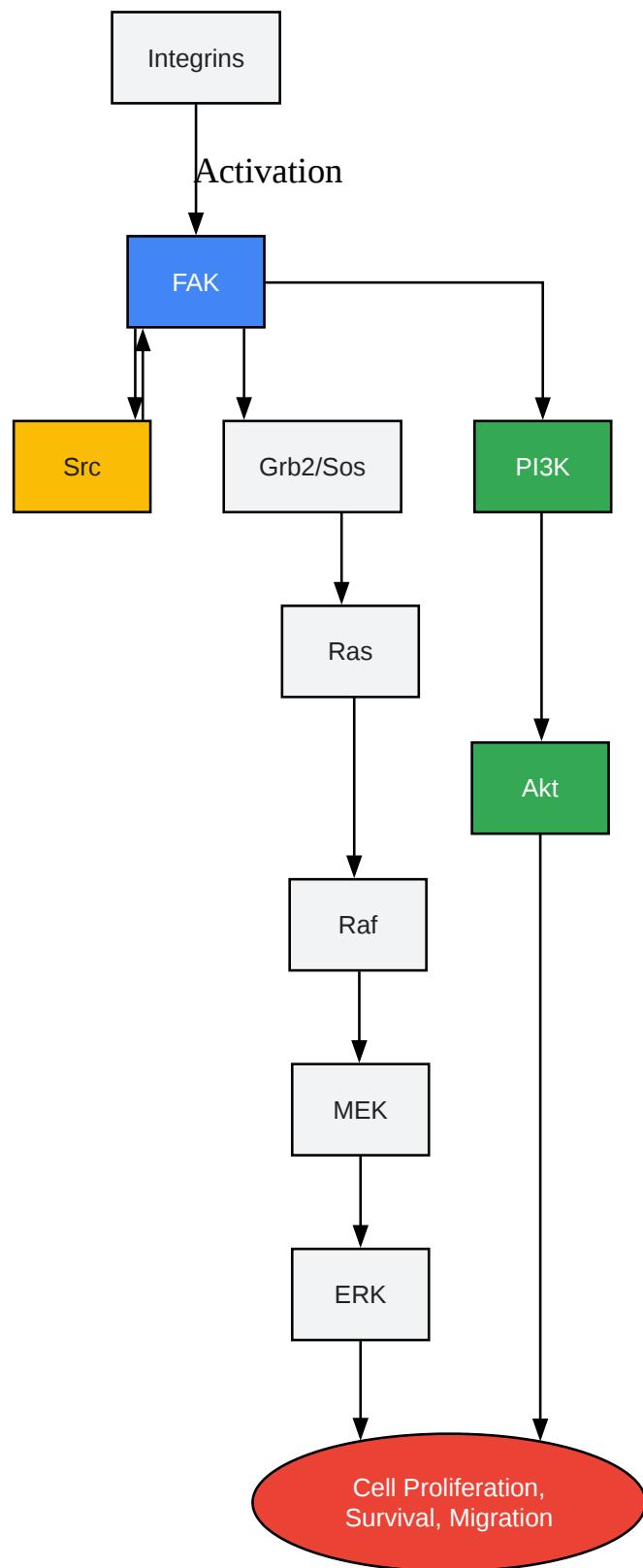
antiproliferative effects of these compounds were assessed against H1975 and A431 cancer cell lines.[1][2]

Efficacy Data of 2,4-Dianilinopyrimidine Derivatives

Compound	FAK IC50 (µM)	H1975 IC50 (µM)	A431 IC50 (µM)
8a	0.047 ± 0.006	0.044 ± 0.011	0.119 ± 0.036
8b	> 1.0	0.53 ± 0.08	0.74 ± 0.13
8c	> 1.0	0.39 ± 0.06	0.62 ± 0.09
8d	0.12 ± 0.02	0.18 ± 0.03	0.25 ± 0.04
8e	> 1.0	0.81 ± 0.12	> 1.0
8f	0.08 ± 0.01	0.11 ± 0.02	0.19 ± 0.03
8g	> 1.0	> 1.0	> 1.0
8h	0.56 ± 0.08	0.63 ± 0.09	0.88 ± 0.15
8i	> 1.0	> 1.0	> 1.0
9a	0.23 ± 0.04	0.31 ± 0.05	0.47 ± 0.07
9b	> 1.0	> 1.0	> 1.0
9c	0.78 ± 0.11	0.92 ± 0.14	> 1.0
9d	> 1.0	> 1.0	> 1.0
9e	> 1.0	> 1.0	> 1.0
9f	0.41 ± 0.06	0.55 ± 0.08	0.71 ± 0.11
9g	> 1.0	> 1.0	> 1.0

Data sourced from Molecules 2021, 26(14), 4187.[2]

Among the synthesized compounds, 8a emerged as a particularly potent inhibitor of FAK and demonstrated significant antiproliferative activity against the tested cancer cell lines.[1][2]


Experimental Protocols: Anticancer Assays

In Vitro FAK Kinase Enzymatic Assay: The inhibitory activity of the compounds against FAK was determined using the ADP-Glo™ Kinase Assay Kit. The experiments were conducted according to the manufacturer's protocol. A concentration of 0.1 $\mu\text{g}/\mu\text{L}$ of FAK was used. The tested compounds were prepared in a concentration gradient ranging from 1.6 to 1000 nM. The assay measures the amount of ADP produced during the kinase reaction, which is then correlated to the kinase activity.[\[1\]](#)

Cell Proliferation Assay (MTT Assay): The antiproliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. H1975 and A431 cells were seeded in 96-well plates and treated with various concentrations of the compounds. After a specified incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.

FAK Signaling Pathway

The following diagram illustrates a simplified representation of the Focal Adhesion Kinase (FAK) signaling pathway, which is a key target for the anticancer derivatives discussed.

[Click to download full resolution via product page](#)

Caption: Simplified FAK signaling pathway.

Antifungal Activity

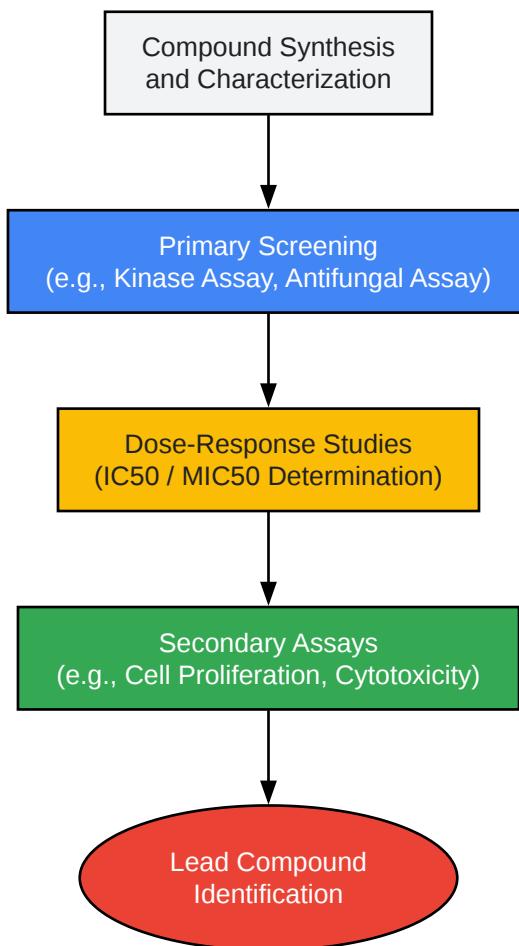
Another class of compounds, (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives, which also incorporate a morpholine moiety, have been investigated for their antifungal properties.^[3] The study focused on their efficacy against *Candida albicans* and *Candida parapsilosis*, two common fungal pathogens. The minimum inhibitory concentration (MIC₅₀), the lowest concentration of the compound that inhibits 50% of visible fungal growth, was used to quantify their antifungal activity.^[3]

Efficacy Data of Thiazol-2(3H)-imine Derivatives

Compound	R-group	C. albicans MIC ₅₀ (μ g/mL)	C. parapsilosis MIC ₅₀ (μ g/mL)
2a	-H	> 100	> 100
2b	-CH ₃	> 100	> 100
2c	-OCH ₃	> 100	> 100
2d	-Cl	50	25
2e	-F	25	1.23
Ketoconazole	(Control)	1.56	1.25

Data sourced from *Molecules* 2023, 28(19), 6987.^[3]

The results indicated that derivatives with electronegative substituents at the para position of the phenyl ring, such as chlorine (compound 2d) and fluorine (compound 2e), exhibited enhanced antifungal activity.^[3] Notably, compound 2e showed activity against *C. parapsilosis* comparable to the standard antifungal drug ketoconazole.^[3] The proposed mechanism of action for these compounds is the inhibition of the 14 α -demethylase enzyme, which is crucial for fungal cell membrane synthesis.^[3]


Experimental Protocol: Antifungal Assay

In Vitro Antifungal Susceptibility Testing: The in vitro antifungal activity was determined using a modified EUCAST (European Committee on Antimicrobial Susceptibility Testing) protocol. The compounds were serially diluted in a microtiter plate. A standardized inoculum of the fungal

strains (*Candida albicans* and *Candida parapsilosis*) was added to each well. The plates were incubated, and the MIC₅₀ was determined as the lowest concentration of the compound that inhibited 50% of the fungal growth compared to the control.

General Experimental Workflow

The following diagram outlines a general workflow for the screening and evaluation of novel chemical compounds in biological assays.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy comparison of [4-(Morpholinomethyl)phenyl]methanol derivatives in biological assays]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273741#efficacy-comparison-of-4-morpholinomethyl-phenyl-methanol-derivatives-in-biological-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

